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Compound of Interest

Compound Name:
3-(Ethylsulfanyl)cyclohexan-1-

amine

CAS No.: 1340433-68-2

Cat. No.: B1427230 Get Quote

Abstract
This technical guide provides a comprehensive analysis of 3-(ethylsulfanyl)cyclohexan-1-
amine, a bifunctional saturated heterocycle scaffold used in fragment-based drug discovery

(FBDD). Characterized by a 1,3-disubstituted cyclohexane core, this molecule offers unique

stereochemical vectors for probing lipophilic pockets in GPCRs and kinase targets. This

document details its molecular architecture, a validated two-step synthesis protocol via Michael

addition and reductive amination, and its physicochemical profile relevant to medicinal

chemistry.

Part 1: Molecular Architecture & Stereochemistry
The 1,3-disubstitution pattern of the cyclohexane ring introduces significant stereochemical

complexity. The molecule exists as a mixture of cis and trans diastereomers, each possessing

distinct spatial vectors for the amine (H-bond donor/acceptor) and the ethylsulfanyl

(hydrophobic) moieties.
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Identifier Type Value Notes

IUPAC Name
3-(Ethylsulfanyl)cyclohexan-1-

amine
Preferred IUPAC name

Common Name 3-(Ethylthio)cyclohexylamine Often used in reagent catalogs

Canonical SMILES CCSC1CCCC(N)C1 Undefined stereochemistry

Isomeric SMILES (Cis) CCS[C@H]1CCCC1
(1R,3S)-rel (Diequatorial

conformation dominant)

Isomeric SMILES (Trans) CCS[C@H]1CCCC1 (1R,3R)-rel

Molecular Formula C₈H₁₇NS

Molecular Weight 159.29 g/mol

Conformational Analysis
In the cis-isomer (1,3-disubstitution), both the ethylsulfanyl and amine groups can adopt an

equatorial orientation, which is energetically favorable due to the minimization of 1,3-diaxial

interactions.

Cis (1,3-diequatorial): Most stable conformer.

Trans (1,3-axial/equatorial): Less stable; one substituent is forced into an axial position,

increasing steric strain.

Part 2: Synthesis Protocol
The most robust synthetic route utilizes a Thio-Michael Addition followed by Reductive

Amination. This pathway allows for the use of commercially available starting materials

(cyclohex-2-en-1-one) and provides access to the scaffold in high yield.
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Cyclohex-2-en-1-one
(SM)

Intermediate:
3-(Ethylsulfanyl)cyclohexanone

(CAS: 62702-78-7)

Michael Addition
(1,4-Addition)

Ethanethiol (EtSH)
Cat. Et3N / DCM

Product:
3-(Ethylsulfanyl)cyclohexan-1-amine

Reductive
Amination

NH4OAc, NaBH3CN
MeOH, pH 6
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Figure 1: Two-step synthesis pathway from cyclohexenone to the target amine.

Detailed Experimental Methodology
Step 1: Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-one
This step exploits the "soft" nucleophilicity of the thiol sulfur to attack the

-carbon of the

-unsaturated ketone.

Reagents: Cyclohex-2-en-1-one (1.0 eq), Ethanethiol (1.1 eq), Triethylamine (Et₃N, 0.1 eq),

Dichloromethane (DCM).

Procedure:

Dissolve cyclohex-2-en-1-one in DCM (0.5 M) under an inert atmosphere (N₂).

Cool the solution to 0°C.

Add Et₃N followed by the dropwise addition of ethanethiol. Caution: Ethanethiol is volatile

and has a potent stench; use a bleach trap.

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the enone.

Workup: Wash with 1M HCl (to remove Et₃N), then brine. Dry over MgSO₄ and

concentrate in vacuo.
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Purification: Flash column chromatography (0-20% EtOAc in Hexane) yields the ketone

intermediate (CAS 62702-78-7).

Step 2: Reductive Amination to 3-(Ethylsulfanyl)cyclohexan-1-
amine
This step converts the ketone to a primary amine. Using ammonium acetate provides the

nitrogen source, while cyanoborohydride acts as the selective reducing agent.

Reagents: 3-(Ethylsulfanyl)cyclohexan-1-one (1.0 eq), Ammonium Acetate (NH₄OAc, 10.0

eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq), Methanol (MeOH).

Procedure:

Dissolve the ketone and NH₄OAc in dry MeOH (0.2 M).

Stir at RT for 30 minutes to allow imine formation.

Add NaBH₃CN in portions. Note: NaBH₃CN is toxic; handle in a fume hood.

Stir the reaction at RT for 12–16 hours.

Quench: Carefully acidify with conc. HCl to pH < 2 (destroys excess hydride and

hydrolyzes boron complexes).

Workup: Basify with NaOH to pH > 12. Extract with DCM (3x).

Purification: The crude amine can be purified via amine-functionalized silica or standard

flash chromatography (DCM/MeOH/NH₄OH 90:10:1).

Part 3: Physicochemical Profile[5][6]
Understanding the physicochemical properties is crucial for predicting the molecule's behavior

in biological assays.
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Property Value (Predicted) Significance

cLogP ~2.1 - 2.4
Moderate lipophilicity; good

membrane permeability.

pKa (Amine) ~10.4

Typical for primary

cyclohexylamines; protonated

at physiological pH.

TPSA 26.0 Å²

Low polar surface area,

suggesting excellent BBB

permeability potential.

H-Bond Donors 1 Primary amine (-NH₂).

H-Bond Acceptors 2
Amine (N) and Thioether (S).

[1]

Metabolic Liability S-Oxidation

The sulfur atom is prone to

oxidation by FMOs or CYPs to

sulfoxide/sulfone.

Metabolic Considerations
The thioether moiety (-S-Et) is a "soft" metabolic spot. In drug design, if this position shows

high clearance, it is often replaced by a sulfone (-SO₂-) or an ether (-O-) isostere. However, the

thioether provides unique electronic properties (less withdrawing than oxygen) that may be

critical for binding affinity.

Part 4: Applications in Drug Discovery[7][8]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "linker" or "core" fragment.

Vector Diversity: The 1,3-substitution allows the amine to engage a hinge region or solvent

front, while the ethyl-sulfanyl group probes a hydrophobic sub-pocket.

Rigidity: The cyclohexane ring is more rigid than a linear alkyl chain (e.g., 1,5-

diaminopentane derivative), reducing the entropic penalty upon binding.[2]
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Bioisosterism
Thioether vs. Ether: The C-S bond (approx. 1.8 Å) is longer than the C-O bond (1.4 Å).

Substituting an ether with a thioether changes the bond angle and reach of the ethyl group,

potentially improving fit in deep pockets.

Medicinal Chemistry Applications

3-(Ethylsulfanyl)cyclohexan-1-amine
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Figure 2: Strategic applications of the scaffold in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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